molecular formula C20H13FN4O2 B4498136 4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B4498136
M. Wt: 360.3 g/mol
InChI Key: QASVEWMEXQYPEG-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a fluorine atom, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalysts to facilitate the introduction of the fluorine atom efficiently. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom and the oxadiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and oxadiazole derivatives, such as:

  • 4-fluoro-N-(3-pyridinyl)benzamide
  • 2-fluoro-N-(4-pyridinyl)benzamide
  • 3-fluoro-N-(3-pyridinyl)benzamide

Uniqueness

What sets 4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide apart is its specific combination of a fluorine atom, a pyridine ring, and an oxadiazole ring, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-15-7-5-14(6-8-15)19(26)23-17-4-2-1-3-16(17)20-24-18(25-27-20)13-9-11-22-12-10-13/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASVEWMEXQYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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